2,3-Dimethyl-1,3-benzothiazol-3-ium tetrafluoroborate
Overview
Description
2,3-Dimethyl-1,3-benzothiazol-3-ium tetrafluoroborate is a chemical compound known for its unique structure and properties. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. The presence of the tetrafluoroborate anion adds to its stability and reactivity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1,3-benzothiazol-3-ium tetrafluoroborate typically involves the quaternization of 2,3-dimethylbenzothiazole with an appropriate alkylating agent, followed by the introduction of the tetrafluoroborate anion. The reaction conditions often include:
Solvent: Acetonitrile or dichloromethane
Temperature: Room temperature to reflux conditions
Reagents: Methyl iodide or other alkyl halides, followed by sodium tetrafluoroborate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on efficient use of reagents and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-1,3-benzothiazol-3-ium tetrafluoroborate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the positively charged nitrogen atom.
Oxidation and Reduction: It can undergo redox reactions, where the sulfur atom in the benzothiazole ring can be oxidized or reduced.
Cycloaddition: The compound can participate in cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, typically in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzothiazoles, while oxidation and reduction reactions can modify the sulfur atom’s oxidation state.
Scientific Research Applications
2,3-Dimethyl-1,3-benzothiazol-3-ium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of new heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2,3-Dimethyl-1,3-benzothiazol-3-ium tetrafluoroborate exerts its effects involves interactions with various molecular targets. The positively charged nitrogen atom can interact with nucleophilic sites in biological molecules, while the benzothiazole ring can participate in π-π stacking interactions. These interactions can affect molecular pathways, leading to the compound’s observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethylbenzothiazolium iodide
- 2,3-Dimethylbenzothiazolium chloride
- 2,3-Dimethylbenzothiazolium bromide
Uniqueness
2,3-Dimethyl-1,3-benzothiazol-3-ium tetrafluoroborate is unique due to the presence of the tetrafluoroborate anion, which enhances its stability and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring high stability and specific reactivity profiles.
Properties
IUPAC Name |
2,3-dimethyl-1,3-benzothiazol-3-ium;tetrafluoroborate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10NS.BF4/c1-7-10(2)8-5-3-4-6-9(8)11-7;2-1(3,4)5/h3-6H,1-2H3;/q+1;-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCJZJRTMXDRTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=[N+](C2=CC=CC=C2S1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF4NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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